

The Thermodynamics of Branched Alkanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethyl-2,6-dimethylheptane*

Cat. No.: *B14545763*

[Get Quote](#)

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the thermodynamic properties of branched alkanes. It has long been established that branched alkanes are thermodynamically more stable than their linear isomers, a phenomenon with significant implications in fields ranging from petroleum chemistry to medicinal chemistry. This document summarizes key thermodynamic parameters, details the experimental and theoretical methodologies used to determine these properties, and provides visual representations of the underlying principles. All quantitative data are presented in structured tables for ease of comparison, and key experimental and logical workflows are illustrated using diagrams.

Introduction: The Stability of Branched Alkanes

Alkanes, the simplest class of hydrocarbons, exhibit fascinating variations in their thermodynamic properties based on their molecular structure. A key principle is that branched-chain alkanes are generally more thermodynamically stable than their straight-chain counterparts with the same number of carbon atoms.^{[1][2]} This increased stability is reflected in their lower standard enthalpies of formation and heats of combustion.^{[3][4]} The reasons for this enhanced stability are multifaceted and have been a subject of considerable discussion in chemical literature. Key contributing factors include electron correlation effects, electrostatic interactions, and differences in steric energy.^{[5][6][7]} More compact, branched structures lead

to a decrease in the molecular surface area per atom, resulting in a lower overall energy state.

[6]

This guide will delve into the core thermodynamic properties of branched alkanes, namely:

- Standard Enthalpy of Formation (ΔH_f°)
- Standard Molar Entropy (S°)
- Standard Gibbs Free Energy of Formation (ΔG_f°)
- Molar Heat Capacity (C_p)

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties of selected branched alkanes from C4 to C10 at 298.15 K and 1 bar. These values have been compiled from various sources and provide a basis for comparing the effects of branching on thermodynamic stability.

Table 1: Standard Enthalpy of Formation (ΔH_f°) of Branched Alkanes (gas phase, kJ/mol)

Alkane	IUPAC Name	ΔH_f° (kJ/mol)
C4H10	Isobutane (2-Methylpropane)	-134.2
C5H12	Isopentane (2-Methylbutane)	-153.3
Neopentane (2,2-Dimethylpropane)		-166.0
C6H14	Isohexane (2-Methylpentane)	-174.5
3-Methylpentane		-171.9
2,2-Dimethylbutane		-185.8
2,3-Dimethylbutane		-179.1
C7H16	2-Methylhexane	-195.0
3-Methylhexane		-192.3
2,2-Dimethylpentane		-206.3
2,3-Dimethylpentane		-199.2
2,4-Dimethylpentane		-203.8
3,3-Dimethylpentane		-201.7
3-Ethylpentane		-190.0
2,2,3-Trimethylbutane		-204.2
C8H18	2-Methylheptane	-215.5
3-Methylheptane		-212.8
4-Methylheptane		-212.0
2,2-Dimethylhexane		-226.4
2,3-Dimethylhexane		-219.7
2,4-Dimethylhexane		-224.3
2,5-Dimethylhexane		-221.3
3,3-Dimethylhexane		-222.2

3,4-Dimethylhexane	-217.6	
2,2,3-Trimethylpentane	-225.9	
2,2,4-Trimethylpentane	-224.1	
2,3,3-Trimethylpentane	-221.8	
2,3,4-Trimethylpentane	-219.7	
C9H20	2-Methyloctane	-236.0
2,2,5-Trimethylhexane	-242.3	
C10H22	2,2,3,3-Tetramethylhexane	-261.1

Note: Data compiled and averaged from multiple sources. Minor variations may exist between different references.

Table 2: Standard Molar Entropy (S°) of Branched Alkanes (gas phase, J/mol·K)

Alkane	IUPAC Name	S° (J/mol·K)
C4H10	Isobutane (2-Methylpropane)	294.6
C5H12	Isopentane (2-Methylbutane)	343.6
Neopentane (2,2-Dimethylpropane)		306.4
C6H14	Isohexane (2-Methylpentane)	387.3
3-Methylpentane		382.4
2,2-Dimethylbutane		358.2
2,3-Dimethylbutane		369.5
C7H16	2-Methylhexane	423.1
3-Methylhexane		427.8
2,2-Dimethylpentane		400.8
2,3-Dimethylpentane		412.1
2,4-Dimethylpentane		409.2
3,3-Dimethylpentane		398.7
3-Ethylpentane		419.7
2,2,3-Trimethylbutane		391.2
C8H18	2-Methylheptane	461.5
3-Methylheptane		466.1
4-Methylheptane		466.1
2,2-Dimethylhexane		439.3
2,3-Dimethylhexane		450.6
2,4-Dimethylhexane		447.7
2,5-Dimethylhexane		444.8
3,3-Dimethylhexane		437.2

3,4-Dimethylhexane	454.4	
2,2,3-Trimethylpentane	429.7	
2,2,4-Trimethylpentane	424.7	
2,3,3-Trimethylpentane	427.2	
2,3,4-Trimethylpentane	441.8	
C9H20	2-Methyloctane	500.0
2,2,5-Trimethylhexane	479.9	
C10H22	2,2,3,3-Tetramethylhexane	465.3

Note: Data compiled and averaged from multiple sources.[\[3\]](#)[\[5\]](#) Minor variations may exist between different references.

Table 3: Standard Gibbs Free Energy of Formation (ΔG_f°) of Branched Alkanes (gas phase, kJ/mol)

Alkane	IUPAC Name	ΔG_f° (kJ/mol)
C4H10	Isobutane (2-Methylpropane)	-20.8
C5H12	Isopentane (2-Methylbutane)	-12.2
Neopentane (2,2-Dimethylpropane)		-14.9
C6H14	Isohexane (2-Methylpentane)	-4.2
3-Methylpentane		-2.5
2,2-Dimethylbutane		-9.2
2,3-Dimethylbutane		-5.9
C7H16	2-Methylhexane	3.8
3-Methylhexane		5.4
2,2-Dimethylpentane		-2.5
2,3-Dimethylpentane		1.3
2,4-Dimethylpentane		-0.4
3,3-Dimethylpentane		0.8
3-Ethylpentane		7.9
2,2,3-Trimethylbutane		-3.8
C8H18	2-Methylheptane	11.7
3-Methylheptane		13.4
4-Methylheptane		13.4
2,2-Dimethylhexane		5.4
2,3-Dimethylhexane		9.2
2,4-Dimethylhexane		7.1
2,5-Dimethylhexane		10.0
3,3-Dimethylhexane		8.8

3,4-Dimethylhexane	11.7	
2,2,3-Trimethylpentane	4.6	
2,2,4-Trimethylpentane	1.7	
2,3,3-Trimethylpentane	5.4	
2,3,4-Trimethylpentane	8.4	
C9H20	2-Methyloctane	19.7
2,2,5-Trimethylhexane	13.0	
C10H22	2,2,3,3-Tetramethylhexane	12.1

Note: Calculated using $\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S^\circ$ from the data in Tables 1 and 2, with entropy of formation of elements taken into account.[3][8]

Table 4: Molar Heat Capacity (Cp) of Branched Alkanes (gas phase, J/mol·K)

Alkane	IUPAC Name	Cp (J/mol·K)
C4H10	Isobutane (2-Methylpropane)	97.5
C5H12	Isopentane (2-Methylbutane)	120.3
Neopentane (2,2-Dimethylpropane)		122.2
C6H14	Isohexane (2-Methylpentane)	144.3
3-Methylpentane		143.5
2,2-Dimethylbutane		143.5
2,3-Dimethylbutane		142.7
C7H16	2-Methylhexane	167.8
3-Methylhexane		167.0
2,2-Dimethylpentane		165.7
2,3-Dimethylpentane		165.7
2,4-Dimethylpentane		164.8
3,3-Dimethylpentane		166.1
3-Ethylpentane		165.7
2,2,3-Trimethylbutane		164.0
C8H18	2-Methylheptane	191.2
3-Methylheptane		190.4
4-Methylheptane		190.4
2,2-Dimethylhexane		188.7
2,3-Dimethylhexane		188.7
2,4-Dimethylhexane		187.9
2,5-Dimethylhexane		187.9
3,3-Dimethylhexane		189.1

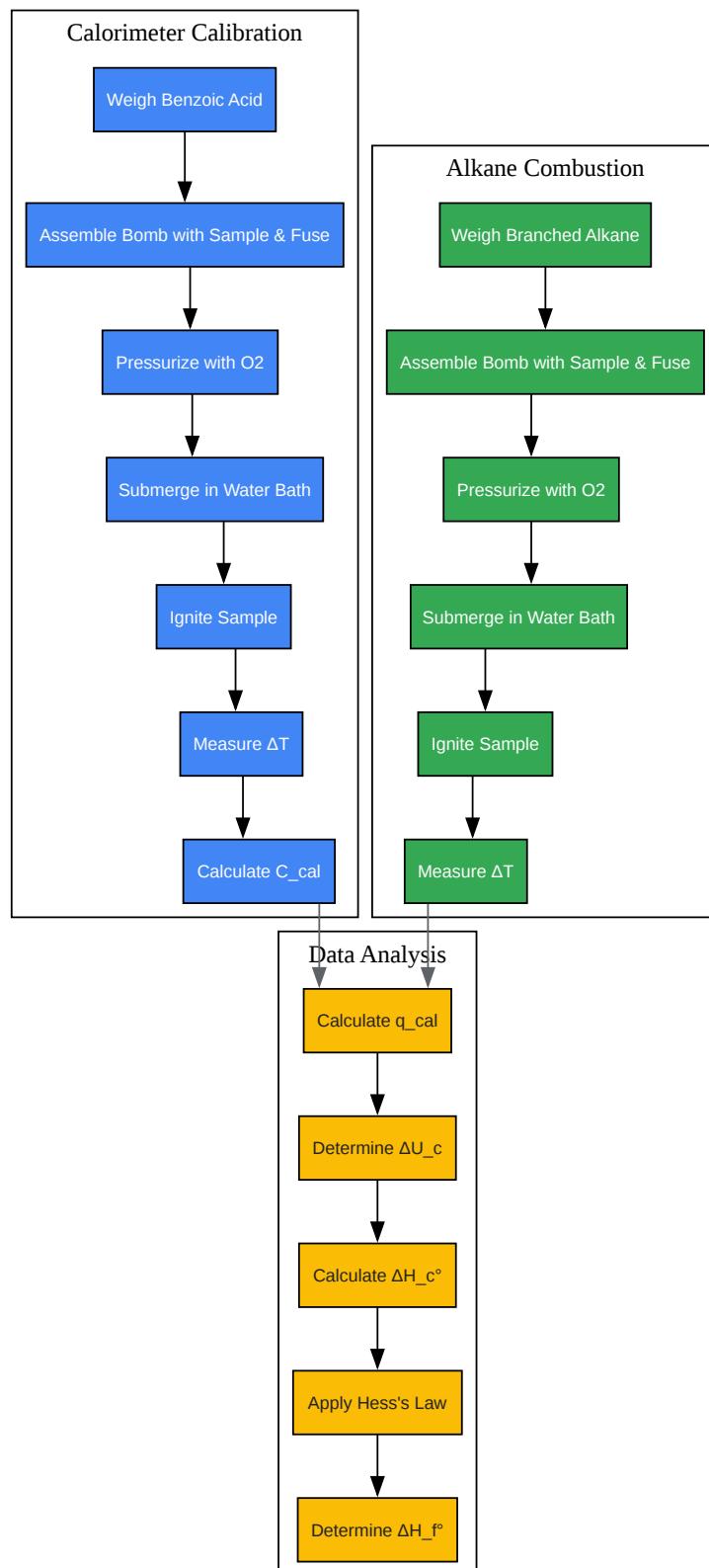
3,4-Dimethylhexane	188.3	
2,2,3-Trimethylpentane	187.0	
2,2,4-Trimethylpentane	186.2	
2,3,3-Trimethylpentane	187.4	
2,3,4-Trimethylpentane	186.6	
C9H20	2-Methyloctane	214.6
2,2,5-Trimethylhexane	209.6	
C10H22	2,2,3,3-Tetramethylhexane	230.1

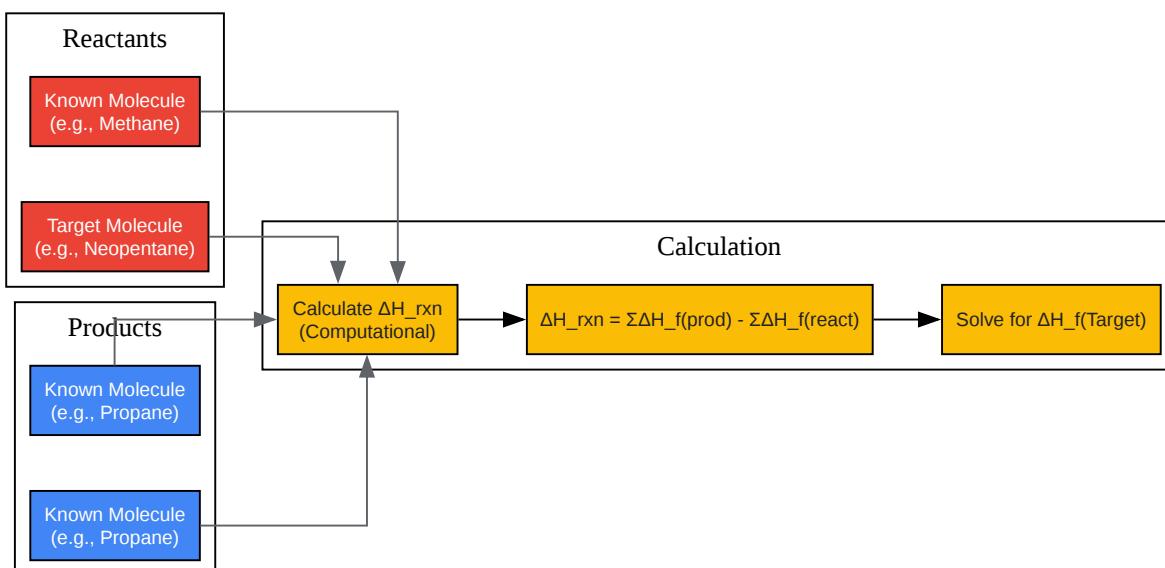
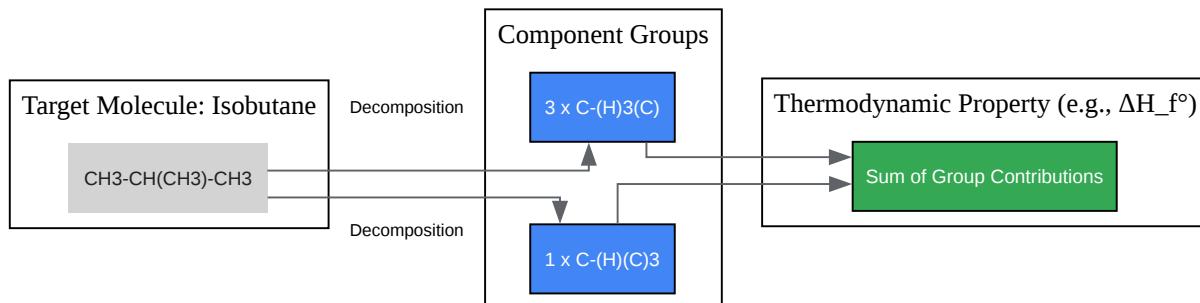
Note: Data compiled and averaged from multiple sources.[\[3\]](#)[\[9\]](#) Minor variations may exist between different references.

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of branched alkanes relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation (ΔH_f°) via Bomb Calorimetry


The standard enthalpy of formation of a compound is determined indirectly by measuring its enthalpy of combustion (ΔH_c°) using a bomb calorimeter and then applying Hess's Law.[\[7\]](#)[\[10\]](#)



Principle: A known mass of the alkane is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Detailed Methodology:

- Calibration of the Calorimeter:
 - A pellet of a substance with a known heat of combustion, typically benzoic acid, of a precisely known mass (around 1 g) is placed in the sample holder inside the bomb.
 - A fuse wire of known length is attached to the electrodes, with the wire in contact with the benzoic acid pellet.
 - The bomb is sealed and purged with oxygen to remove all nitrogen, then filled with high-pressure (approx. 30 atm) oxygen.[\[11\]](#)
 - The bomb is submerged in a known volume of water in the calorimeter.
 - The initial temperature of the water is recorded.
 - The sample is ignited by passing an electric current through the fuse wire.
 - The final temperature of the water after combustion is recorded.
 - The heat capacity of the calorimeter (C_{cal}) is calculated using the known heat of combustion of benzoic acid and the measured temperature change.
- Combustion of the Branched Alkane:
 - A known mass of the liquid branched alkane is placed in a sample holder within the bomb.
 - The same procedure as for the calibration is followed: the bomb is sealed, filled with oxygen, submerged in the water bath, and the initial temperature is recorded.
 - The alkane is ignited, and the final temperature is recorded.
- Calculation of Enthalpy of Combustion (ΔH_{c°}):
 - The heat absorbed by the calorimeter and water (q_{cal}) is calculated using: $q_{cal} = C_{cal} * \Delta T$
 - The heat of combustion at constant volume (ΔU_c) is the negative of q_{cal}.

- The enthalpy of combustion (ΔH_c°) is then calculated from ΔU_c using the following equation, which accounts for the change in the number of moles of gas (Δn_{gas}) during the reaction: $\Delta H_c^\circ = \Delta U_c + \Delta n_{\text{gas}} * R * T$
- Calculation of Enthalpy of Formation (ΔH_f°):
 - Hess's Law is applied to the combustion reaction. The ΔH_f° of the alkane is calculated using the known standard enthalpies of formation of the products (CO₂ and H₂O) and the experimentally determined ΔH_c° of the alkane.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. srd.nist.gov [srd.nist.gov]
- 3. cefrc.princeton.edu [cefrc.princeton.edu]
- 4. srd.nist.gov [srd.nist.gov]
- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 6. [scribd.com](https://www.scribd.com) [scribd.com]
- 7. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. biopchem.education [biopchem.education]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Thermodynamics of Branched Alkanes: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14545763#thermodynamic-properties-of-branched-alkanes\]](https://www.benchchem.com/product/b14545763#thermodynamic-properties-of-branched-alkanes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com